molecular formula C6H4ClF2NO B14085649 6-Chloro-2-(difluoromethyl)-3-pyridinol

6-Chloro-2-(difluoromethyl)-3-pyridinol

Cat. No.: B14085649
M. Wt: 179.55 g/mol
InChI Key: FUTGAAGTCSEFDC-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethyl)-3-pyridinol is a chemical compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the 6th position, a difluoromethyl group at the 2nd position, and a hydroxyl group at the 3rd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(difluoromethyl)-3-pyridinol can be achieved through several synthetic routes. One common method involves the chlorination of 2-(difluoromethyl)-3-pyridinol. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethyl)-3-pyridinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-Chloro-2-(difluoromethyl)-3-pyridone.

    Reduction: Formation of 2-(difluoromethyl)-3-pyridinol.

    Substitution: Formation of various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

6-Chloro-2-(difluoromethyl)-3-pyridinol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethyl)-3-pyridinol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the chloro and difluoromethyl groups enhances its binding affinity to target proteins, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(difluoromethyl)-3-fluoropyridine
  • 6-Chloro-2-(difluoromethyl)-3-methoxypyridine
  • 6-Chloro-2-(difluoromethyl)-3-aminopyridine

Uniqueness

6-Chloro-2-(difluoromethyl)-3-pyridinol is unique due to the presence of the hydroxyl group at the 3rd position, which imparts distinct chemical and biological properties. This functional group allows for additional hydrogen bonding interactions, enhancing its reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C6H4ClF2NO

Molecular Weight

179.55 g/mol

IUPAC Name

6-chloro-2-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H4ClF2NO/c7-4-2-1-3(11)5(10-4)6(8)9/h1-2,6,11H

InChI Key

FUTGAAGTCSEFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)C(F)F)Cl

Origin of Product

United States

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